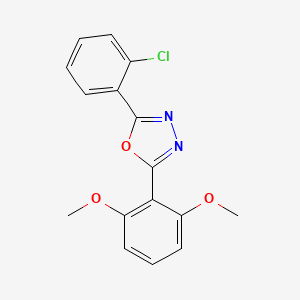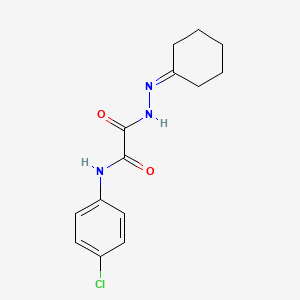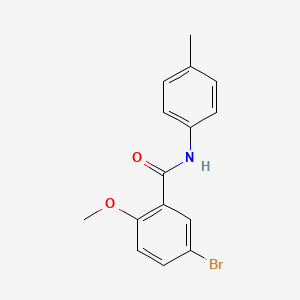![molecular formula C19H22FN3O4S2 B5229541 [4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone](/img/structure/B5229541.png)
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a combination of fluorophenyl, piperazine, morpholine, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form the 4-(4-fluorophenyl)piperazine intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Thiophene: The sulfonylated intermediate is further reacted with a thiophene derivative in the presence of a coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-Chlorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone
- [4-(4-Bromophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone
- [4-(4-Methylphenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone
Uniqueness
The uniqueness of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, increase its lipophilicity, and improve its ability to interact with biological targets.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c20-15-1-3-16(4-2-15)21-5-7-22(8-6-21)19(24)18-13-17(14-28-18)29(25,26)23-9-11-27-12-10-23/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDCTJONHRJOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5229467.png)
![ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B5229481.png)


![4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL](/img/structure/B5229503.png)

![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![Ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B5229528.png)
![Methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B5229536.png)


![[(5E)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5229548.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)
